molecular formula C5H10OS B8253775 (3S)-3-sulfanylpentan-2-one

(3S)-3-sulfanylpentan-2-one

Cat. No.: B8253775
M. Wt: 118.20 g/mol
InChI Key: SZECUQRKLXRGSJ-YFKPBYRVSA-N
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Description

(3S)-3-sulfanylpentan-2-one is a chiral sulfur-containing ketone with the molecular formula C₅H₈OS. Its structure features a sulfanyl (-SH) group at the C3 position of a pentan-2-one backbone, with stereochemical specificity at the S-configuration.

Properties

IUPAC Name

(3S)-3-sulfanylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZECUQRKLXRGSJ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)C)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-sulfanylpentan-2-one can be achieved through several methods. One common approach involves the thiolation of a suitable precursor, such as 3-pentanone, using thiolating agents like hydrogen sulfide or thiourea under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the thiolation process.

Industrial Production Methods: In an industrial setting, the production of (3S)-3-sulfanylpentan-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-sulfanylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, under basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-sulfanylpentan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-sulfanylpentan-2-one involves its interaction with molecular targets through its thiol and ketone functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3S)-3-sulfanylpentan-2-one with structurally analogous ketones, focusing on substituent effects, physicochemical properties, and applications. Key compounds for comparison include 3-(3,4-dimethoxyphenyl)pentan-2-one () and (2R,3R)-1-(4-chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one ().

Table 1: Structural and Functional Comparison

Compound Substituent(s) at C3 Functional Groups Molecular Weight (g/mol) Key Applications/Properties
(3S)-3-sulfanylpentan-2-one Sulfanyl (-SH) Ketone, thiol 116.18 Potential flavorant, chiral synthon
3-(3,4-Dimethoxyphenyl)pentan-2-one 3,4-Dimethoxyphenyl Ketone, methoxy, aryl 222.28 Pharmaceutical intermediate
(2R,3R)-1-(4-Chlorophenyl)-[...] Nitro-phenyl and phenyl groups Ketone, nitro, aryl, chloro 398.85 Crystallography studies

Key Observations

This difference impacts solubility; the sulfanyl derivative is likely more water-soluble, whereas the aryl-substituted compound favors organic solvents. The nitro and chloro substituents in ’s compound introduce steric bulk and electronic effects, influencing crystallinity and reactivity in synthetic pathways .

Stereochemical Considerations The S-configuration at C3 in (3S)-3-sulfanylpentan-2-one may enhance enantioselective interactions in catalysis or biological systems, a feature absent in the non-chiral 3-(3,4-dimethoxyphenyl)pentan-2-one.

Spectroscopic Differentiation

  • While specific NMR data for (3S)-3-sulfanylpentan-2-one are unavailable, highlights the utility of ¹H-NMR and ¹³C-NMR in resolving substituent-specific signals (e.g., methoxy protons at δ ~3.8 ppm in the dimethoxy compound) . The thiol proton in the target compound would likely appear as a broad singlet near δ ~1.5–2.5 ppm.

Applications

  • Pharmaceutical Intermediates : 3-(3,4-Dimethoxyphenyl)pentan-2-one is used in synthesizing complex molecules due to its aromatic stability .
  • Chiral Synthesis : (3S)-3-sulfanylpentan-2-one’s thiol group and stereocenter make it a candidate for asymmetric synthesis or bioactive molecule design.

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